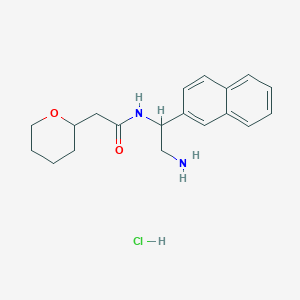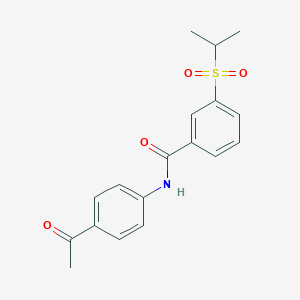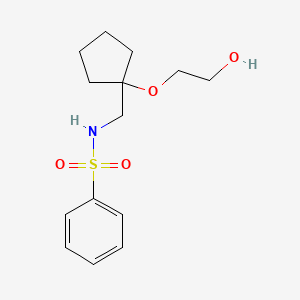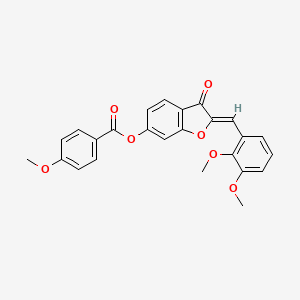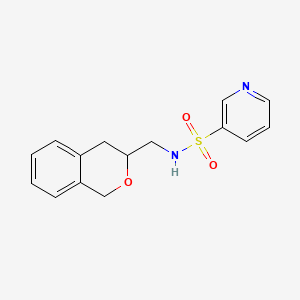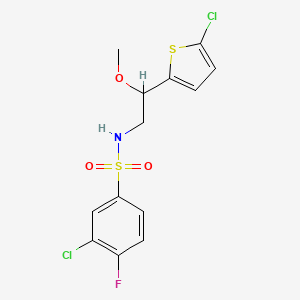
(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one” is a complex organic compound. It is an unsaturated ketone with a phenylamino substituent and a trifluoro group. The presence of the carbon-carbon double bond (C=C) and the carbonyl group (C=O) suggests that it might exhibit interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbon-carbon double bond (C=C), a carbonyl group (C=O), a phenyl ring, and a trifluoro group. These functional groups could potentially influence the compound’s reactivity and physical properties .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis
- Electron Impact and ECNI Mass Spectra of Polybrominated Diphenyl Ethers : This study presents data on the mass spectra of PBDEs, highlighting the importance of understanding the environmental impact and analytical detection methods for fluorinated and brominated compounds (Hites, 2008).
Bioaccumulation and Environmental Persistence
- Bioaccumulation of PFCAs : Research comparing regulatory criteria and persistent lipophilic compounds suggests that shorter-chain PFCAs are not considered bioaccumulative, providing insight into the environmental behavior of fluorinated substances (Conder et al., 2008).
Drug Design and Pharmacology
- Trifluoromethyl in Antitubercular Drug Design : A review discusses the role of trifluoromethyl groups in enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents, demonstrating the pharmacological relevance of fluorinated groups (Thomas, 1969).
Organic Synthesis
- Fluoroalkylation Reactions : Highlights the development of environment-friendly methods for incorporating fluorinated groups into molecules, underlining the significance of fluorine in organic synthesis and material science (Song et al., 2018).
Environmental Degradation
- Microbial Degradation of Polyfluoroalkyl Chemicals : Reviews the biodegradability studies of fluorinated compounds, suggesting that microbial processes play a crucial role in the degradation and fate of these substances in the environment (Liu & Avendaño, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1,1,1-trifluoro-4-(2-phenylanilino)pent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-12(11-16(22)17(18,19)20)21-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11,21H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZQXYLEXUJBH-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2388720.png)
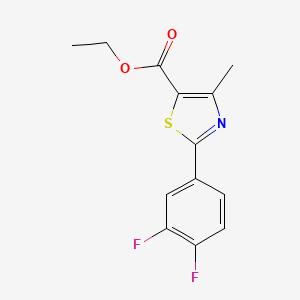
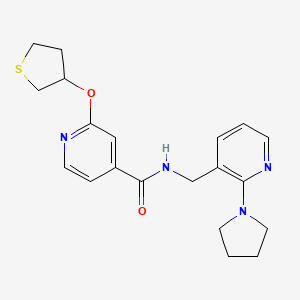
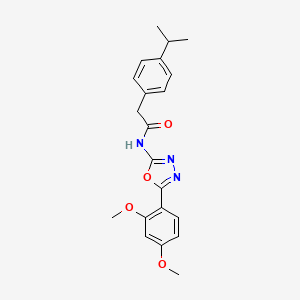
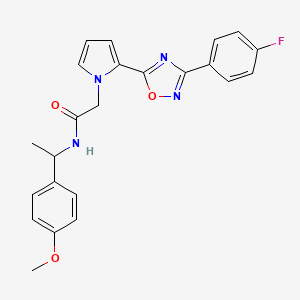
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)
